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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)naphthalene

Cat. No.: B051779

Introduction: The Significance of 1,4-
Bis(bromomethyl)naphthalene in Supramolecular
Chemistry and Drug Development

1,4-Bis(bromomethyl)naphthalene is a key aromatic building block utilized in the synthesis of
a variety of complex organic molecules, including naphthalenophanes and other polyaromatic
compounds. Its rigid naphthalene core and reactive bromomethyl groups at the 1 and 4
positions make it a versatile precursor for constructing intricate molecular architectures.
Understanding the precise three-dimensional arrangement of this molecule in the solid state is
paramount for controlling the stereochemistry of its derivatives and for designing novel
materials with tailored properties. In the context of drug development, the spatial arrangement
of functional groups is a critical determinant of biological activity, and insights from
crystallographic studies can inform the design of more potent and selective therapeutic agents.
This guide provides an in-depth analysis of the crystal structure of 1,4-
Bis(bromomethyl)naphthalene, offering a foundational understanding for researchers in
supramolecular chemistry, materials science, and medicinal chemistry.

Crystallographic Data Summary

The definitive crystal structure of 1,4-Bis(bromomethyl)naphthalene was determined by
single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the
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table below. This data provides the fundamental lattice and symmetry information that defines
the crystalline environment.[1][2]

Parameter Value
Chemical Formula C12H10Br2
Formula Weight 314.02 g/mol
CCDC Number 759563
Crystal System Monoclinic
Space Group P2i/c

a (R) 10.368(3)
b (A) 10.352(3)
c (A 10.844(3)
a(°) 90

B () 108.58(3)
y () 920
Volume (A3) 1102.3(5)
z 4

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a crystal structure is a meticulous process that bridges chemistry, physics,
and mathematics. The following protocol outlines the essential steps for a single-crystal X-ray
diffraction experiment, representative of the methodology used to elucidate the structure of 1,4-
Bis(bromomethyl)naphthalene.

1. Crystal Growth (The Art of Patience):
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» Rationale: The quality of the diffraction data is directly proportional to the quality of the
crystal. The goal is to obtain a single, well-ordered crystal free of defects.

o Methodology:

o Dissolve 1,4-Bis(bromomethyl)naphthalene in a suitable solvent (e.g., ethyl acetate,
chloroform, or a solvent mixture) to create a saturated or near-saturated solution.

o Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a
vibration-free environment.

o Alternatively, use a solvent/anti-solvent diffusion method. Layer a solution of the
compound with a miscible "anti-solvent” in which the compound is poorly soluble. Slow
diffusion will induce crystallization at the interface.

o Monitor crystal growth over several days to weeks. Select a crystal of appropriate size
(typically 0.1-0.3 mm in each dimension) with sharp edges and clear faces.

2. Data Collection (The Interrogation):

» Rationale: To obtain a comprehensive dataset of diffraction spots (reflections) that contains
the information about the electron density distribution within the crystal.

o Methodology:

o Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of
cryo-protectant (e.g., paratone-N oil).

o The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to
minimize thermal motion of the atoms and protect against radiation damage.

o Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka or Cu Ka radiation) and a detector (e.g., a CCD or CMOS detector).

o A series of diffraction images are collected as the crystal is rotated through a range of
angles. The intensity and position of each diffraction spot are recorded.

3. Data Processing and Structure Solution (The Puzzle Solving):
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» Rationale: To convert the raw diffraction data into a model of the atomic arrangement in the
crystal.

o Methodology:

o The collected images are integrated to determine the intensities of the individual
reflections. These intensities are then corrected for various experimental factors (e.g.,
Lorentz and polarization effects, absorption).

o The unit cell parameters and the space group are determined from the geometry of the
diffraction pattern.

o The structure is "solved" using direct methods or Patterson methods to obtain an initial
electron density map.

o An initial atomic model is built into the electron density map.
4. Structure Refinement (The Fine-Tuning):
o Rationale: To optimize the atomic model to best fit the experimental data.
o Methodology:

o The atomic coordinates, and their anisotropic displacement parameters are refined using a
least-squares algorithm.

o Hydrogen atoms are typically placed in calculated positions and refined using a riding
model.

o The final model is validated by checking various crystallographic metrics (e.g., R-factors,
goodness-of-fit).
Visualization of the Molecular and Supramolecular
Structure

The following diagrams illustrate the molecular structure of 1,4-
Bis(bromomethyl)naphthalene and the key intermolecular interactions that govern its crystal
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Caption: Molecular structure of 1,4-Bis(bromomethyl)naphthalene.
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Caption: Key intermolecular interactions in crystalline 1,4-Bis(bromomethyl)naphthalene.

In-Depth Analysis of the Crystal Structure
Molecular Conformation
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In the solid state, the naphthalene ring system of 1,4-Bis(bromomethyl)naphthalene is
essentially planar. The two bromomethyl groups are situated on opposite sides of the
naphthalene plane. This 'trans' conformation is a common feature for many of the
di(bromomethyl)naphthalene isomers.[1][2] The torsion angles involving the bromomethyl
groups relative to the aromatic ring define their orientation and have a significant impact on the
overall molecular packing.

Intermolecular Interactions and Crystal Packing

The crystal structure of 1,4-Bis(bromomethyl)naphthalene is stabilized by a network of non-
covalent interactions. A comprehensive analysis of the di(bromomethyl)naphthalene isomers
reveals several key recurring interaction motifs that are also present in the 1,4-isomer.[1][2]

o Bromine-Bromine Interactions: These are a type of halogen bond, where the electropositive
region of one bromine atom interacts with the electronegative region of another. These
interactions play a significant role in organizing the molecules within the crystal lattice, often
leading to the formation of chains or more complex aggregates.[1][2]

e Weak C-H---Br Hydrogen Bonds: The hydrogen atoms of the methylene groups and the
aromatic ring can act as hydrogen bond donors, forming weak hydrogen bonds with the
bromine atoms of neighboring molecules. While individually weak, the cumulative effect of
these numerous interactions contributes significantly to the overall stability of the crystal
packing.[1][2]

e TI---TT Stacking Interactions: The planar naphthalene rings of adjacent molecules can stack
on top of each other, leading to attractive 1t---7t interactions. These interactions are crucial in
the formation of columnar or layered structures within the crystal.

e C-H---mt Interactions: The hydrogen atoms of one molecule can also interact with the
electron-rich 1t-system of the naphthalene ring of a neighboring molecule.

The interplay of these various intermolecular forces dictates the final crystal packing
arrangement. The specific geometry and directionality of these interactions are responsible for
the observed crystal symmetry and unit cell dimensions.

Conclusion
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The crystal structure of 1,4-Bis(bromomethyl)naphthalene provides a detailed snapshot of its
solid-state architecture. The molecule adopts a trans conformation with respect to the
bromomethyl groups, and its crystal packing is governed by a combination of Br---Br
interactions, weak C-H---Br hydrogen bonds, and m-stacking interactions. This fundamental
structural information is invaluable for researchers and scientists in drug development and
materials science, as it provides a rational basis for understanding the properties of this
important molecule and for designing new functional materials and therapeutic agents based
on its scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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